5-Iodo-3,3-dimethylindoline
Description
Properties
IUPAC Name |
5-iodo-3,3-dimethyl-1,2-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUURXNKHDQUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3,3-dimethylindoline typically involves the iodination of 3,3-dimethylindoline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as silver carbonate or potassium iodide in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-3,3-dimethylindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present on the ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted indoline derivatives
- Oxidized indole derivatives
- Reduced indoline derivatives
Scientific Research Applications
5-Iodo-3,3-dimethylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-3,3-dimethylindoline involves its interaction with specific molecular targets and pathways. The iodine atom and the indoline ring structure play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Key Structural Features:
- Iodine at Position 5 : Enhances electrophilicity, enabling cross-coupling reactions (e.g., Heck reactions) for functionalization .
- Chiral Centers : Derived from carbohydrate precursors, enabling enantioselective synthesis .
- Protective Groups : 2,2-Dimethyl-1,3-dioxolane and methoxy groups stabilize the oxazine ring and modulate reactivity .
Comparison with Similar Compounds
Table 2: Functional and Reactivity Differences
Key Findings:
Synthetic Flexibility :
- 5-Iodo-1,2-oxazines are versatile intermediates for Heck reactions (e.g., coupling with methyl acrylate to yield syn-13 in 39% yield ).
- 5-Iodo-2′-deoxyuridine derivatives are optimized for radiolabeling (e.g., 5-Iodo-3′-O-succinyl-2′-deoxyuridine ethyl ester) with ≥98% HPLC purity .
Structural Divergence: Oxazines vs. Nucleosides: The 1,2-oxazine scaffold lacks the ribose moiety of uridine derivatives, limiting its direct biological applicability but enhancing synthetic modularity. Iodine Position: In pyridazinones (e.g., 5-Iodo-3(2H)-pyridazinone), iodine at C5 adjacent to a ketone increases electrophilicity compared to oxazines .
Analytical Challenges :
- Oxazines require chiral HPLC for enantiopurity confirmation, whereas uridine derivatives use radio-HPLC for tracking labeled products .
Biological Activity
5-Iodo-3,3-dimethylindoline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features an indoline core substituted with an iodine atom and two methyl groups at the 3 and 3 positions. The presence of the iodine atom enhances its molecular weight and reactivity, which may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest in the G2/M phase in several cancer cell lines.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the compound's ability to induce oxidative stress in cancer cells.
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
This data indicates a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may interact with various enzymes and receptors involved in cellular signaling pathways. The exact mechanism remains under investigation but may involve:
- Inhibition of Kinases : Potential inhibition of key kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various indoline derivatives, including this compound, researchers found that it outperformed several traditional antibiotics against resistant strains of bacteria. The study highlighted its potential for use in treating infections where conventional therapies fail.
Case Study 2: Cancer Cell Line Testing
In another study focusing on cancer therapeutics, researchers treated multiple cancer cell lines with varying concentrations of this compound. Results indicated significant apoptosis induction across all tested lines, particularly in melanoma and breast cancer models. This suggests broad-spectrum anticancer activity .
Q & A
Q. Q1. What are the most reliable synthetic routes for 5-iodo-3,3-dimethylindoline, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves iodination of pre-functionalized indoline derivatives. For example, hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) or bis(trifluoroacetoxy)iodobenzene (PIFA) enable selective iodination at the 5-position of indoline scaffolds under mild conditions . Key steps include:
- Oxidative cross-coupling : Using alcohols or fluorinating agents (e.g., Selectfluor) to introduce substituents while preserving the dimethylindoline backbone .
- Purification : Silica gel column chromatography or HPLC is critical for isolating the product, as side reactions (e.g., over-iodination or oxidation) may occur .
- Optimization : Yield improvements (60–85%) are achieved by controlling temperature (0–25°C), solvent polarity (acetonitrile or DCM), and stoichiometry of iodine sources .
Q. Q2. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR resolve the methyl group signals (δ 1.2–1.5 ppm) and confirm iodination-induced deshielding of aromatic protons .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (CHIN, MW 273.12) and isotopic patterns characteristic of iodine .
- X-ray crystallography : Resolves steric effects from the 3,3-dimethyl groups and iodine’s van der Waals radius in the crystal lattice .
Advanced Research Questions
Q. Q3. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?
Methodological Answer: Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from:
- Iodine lability : The C–I bond’s susceptibility to hydrolysis or radical cleavage under light/heat . Mitigation involves using anhydrous conditions and inert atmospheres.
- Steric hindrance : The 3,3-dimethyl groups may impede palladium catalyst access. Bulky ligands (e.g., XPhos) or microwave-assisted heating improve coupling efficiency .
- Case study : A 2025 study reported 45% yield for aryl boronic acid coupling under standard conditions vs. 72% with microwave irradiation (120°C, 30 min) .
Q. Q4. What strategies optimize this compound for biological applications, given its potential as a kinase inhibitor precursor?
Methodological Answer: Functionalization steps include:
- Protection/deprotection : Temporary protection of the indoline nitrogen with acetyl or tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions during downstream modifications .
- Radiolabeling : Incorporation of I via isotopic exchange enables tracking in pharmacokinetic studies .
- Biological assays : Testing against kinase panels (e.g., EGFR or VEGFR2) requires purity >95% (HPLC-validated) to avoid false positives from byproducts .
Q. Q5. How do electronic effects of the iodine substituent influence the photophysical properties of this compound in OLED applications?
Methodological Answer: The heavy atom effect of iodine enhances spin-orbit coupling, increasing triplet-state population for electroluminescence. Key findings:
- UV-Vis spectroscopy : A bathochromic shift (~30 nm) compared to non-iodinated analogs due to increased conjugation .
- Theoretical modeling : Density functional theory (DFT) calculations correlate HOMO-LUMO gaps with experimental emission spectra .
- Device performance : In prototype OLEDs, this compound derivatives exhibit luminance efficiencies of 12 cd/A, though stability requires improvement .
Data Contradiction Analysis
Q. Q6. Why do studies report conflicting cytotoxicity results for this compound derivatives?
Analysis: Variability stems from:
- Cell line specificity : Derivatives show IC values of 2–10 μM in androgen receptor-positive cancers (e.g., LNCaP) but negligible activity in AR-negative lines .
- Metabolic instability : Rapid deiodination in hepatic microsomal assays reduces efficacy unless stabilized via prodrug strategies (e.g., phosphate ester conjugation) .
- Methodological bias : Studies using MTT assays without controls for iodine’s inherent toxicity may overestimate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
